molecular formula C16H18FN3O3 B7435447 N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide

N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide

Cat. No. B7435447
M. Wt: 319.33 g/mol
InChI Key: ADAPCFQZMNWDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CDDO-Im, belongs to a class of compounds called triterpenoids, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is complex and involves multiple pathways. One of the main pathways involves the activation of the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and reduction of oxidative stress and inflammation. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide. One area of research is the development of more water-soluble derivatives of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide, which could improve its efficacy in certain experimental settings. Another area of research is the investigation of the potential use of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in combination with other drugs or therapies, which could enhance its anti-cancer, anti-inflammatory, or neuroprotective effects. Finally, further research is needed to better understand the mechanisms of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide and its potential applications in a variety of disease settings.

Synthesis Methods

The synthesis of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide involves several steps, including the reaction of 3,3-dimethyloxan-4-ol with 4-cyano-3-fluorobenzaldehyde to form 3,3-dimethyloxan-4-ylidene(4-cyano-3-fluorobenzylidene)amine. This intermediate is then reacted with 2-cyanoacetamide to form the final product, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide.

Scientific Research Applications

N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Finally, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-16(2)9-23-6-5-13(16)20-15(22)14(21)19-11-4-3-10(8-18)12(17)7-11/h3-4,7,13H,5-6,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAPCFQZMNWDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1NC(=O)C(=O)NC2=CC(=C(C=C2)C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide

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